molecular formula C23H21N3O5 B11014393 N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-4-methoxy-3-nitrobenzamide

N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B11014393
M. Wt: 419.4 g/mol
InChI Key: UNVFUOZDOOKGDJ-UHFFFAOYSA-N
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Description

N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-4-methoxy-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 2-aminobenzoic acid to form N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)benzamide. The final step involves the nitration of the benzamide derivative to introduce the nitro group and the methoxylation to introduce the methoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dichloromethane and ethanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-4-methoxy-3-aminobenzamide .

Scientific Research Applications

N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-4-methoxy-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and methoxy groups contribute to the compound’s ability to interact with specific enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

N-[2-[benzyl(methyl)carbamoyl]phenyl]-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C23H21N3O5/c1-25(15-16-8-4-3-5-9-16)23(28)18-10-6-7-11-19(18)24-22(27)17-12-13-21(31-2)20(14-17)26(29)30/h3-14H,15H2,1-2H3,(H,24,27)

InChI Key

UNVFUOZDOOKGDJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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